

Fichtelite as a chemical fossil in paleobotany research

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Compound of Interest

Compound Name: *Fichtelite*

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Fichtelite: A Chemical Fossil Illuminating Paleobotany

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fichtelite (C₁₉H₃₄), a saturated hydrocarbon found in fossilized wood and lignite, serves as a significant chemical fossil, or biomarker, in paleobotanical research. Its molecular structure, a perhydro-derivative of abietic acid, provides a direct link to the resin of coniferous trees, particularly those belonging to the Pinaceae family. The presence and concentration of **fichtelite** in geological samples can offer valuable insights into the composition of ancient forests, the evolutionary history of conifers, and the paleoenvironmental conditions that prevailed during decomposition and fossilization.

These application notes provide a comprehensive overview of the use of **fichtelite** in paleobotany, including detailed protocols for its extraction and analysis, and a discussion of its significance as a biomarker.

Physicochemical Properties of Fichtelite

A thorough understanding of the physical and chemical properties of **fichtelite** is essential for its accurate identification and quantification.

Property	Value	Reference
Molecular Formula	C ₁₉ H ₃₄	[1]
Molecular Weight	262.5 g/mol	[1]
Appearance	Colorless, white, to pale yellow crystals	[1][2]
Crystal System	Monoclinic	[1]
Hardness (Mohs)	1	[1]
Specific Gravity	~1.032 g/cm ³	[1]
Melting Point	45-46 °C	

Fichtelite as a Biomarker for Pinaceae

The utility of **fichtelite** as a chemical fossil is rooted in its origin from abietic acid, a primary resin acid in many conifer species. During the diagenesis of plant material, abietic acid undergoes a series of chemical transformations. The specific pathway leading to **fichtelite** is indicative of the original source material and the post-depositional environment.

The Diagenetic Pathway: From Abietic Acid to Fichtelite and Retene

The diagenesis of abietic acid can proceed via two main pathways, influenced by factors such as redox potential, temperature, and microbial activity.

- **Hydrogenation to Fichtelite:** Under reducing (anoxic) conditions, abietic acid undergoes hydrogenation, leading to the formation of the stable, saturated hydrocarbon **fichtelite**. The preservation of **fichtelite** is therefore indicative of an anoxic depositional environment.
- **Aromatization to Retene:** In contrast, under more oxidizing conditions or with increasing thermal maturity, abietic acid is converted to retene through a process of aromatization.

The ratio of **fichtelite** to retene in a fossil sample can thus be used as a proxy for the paleoenvironmental conditions. A high **fichtelite**-to-retene ratio suggests a predominantly

anoxic environment, conducive to the preservation of organic matter.

Experimental Protocols

The following protocols provide a general framework for the extraction and analysis of **fichtelite** from fossil wood and lignite samples. It is important to note that optimization of these methods may be necessary depending on the specific sample matrix.

Protocol 1: Solvent Extraction of Fichtelite

Objective: To extract **fichtelite** and other lipid biomarkers from a solid matrix.

Materials:

- Fossil wood or lignite sample, dried and pulverized
- Soxhlet extraction apparatus
- Cellulose extraction thimbles
- Dichloromethane (DCM) or a mixture of DCM and methanol (9:1 v/v)
- Rotary evaporator
- Glass vials

Procedure:

- Accurately weigh approximately 10-50 g of the dried, pulverized sample and place it into a cellulose extraction thimble.
- Place the thimble into the Soxhlet extractor.
- Add the extraction solvent (e.g., DCM) to the round-bottom flask, ensuring the volume is sufficient for continuous reflux.
- Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

- Allow the extraction to proceed for at least 24-48 hours, or until the solvent in the extractor runs clear.
- After extraction, allow the apparatus to cool.
- Carefully remove the round-bottom flask containing the extract.
- Concentrate the extract to near dryness using a rotary evaporator at a controlled temperature (e.g., 35-40 °C).
- Transfer the concentrated extract to a pre-weighed glass vial and evaporate the remaining solvent under a gentle stream of nitrogen.
- Determine the total extract yield by weighing the vial.
- Store the extract at -20 °C until further analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fichtelite

Objective: To identify and quantify **fichtelite** in the extracted sample.

Materials:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Fused silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
- Helium carrier gas
- **Fichtelite** standard (if available for quantification)
- Internal standard (e.g., deuterated alkane)
- Sample extract from Protocol 1
- Autosampler vials with inserts

Procedure:

- Sample Preparation:
 - Dissolve a known amount of the dried extract in a suitable solvent (e.g., DCM or hexane).
 - If quantification is desired, add a known amount of an internal standard.
 - Transfer the solution to an autosampler vial.
- GC-MS Conditions (Example):
 - Injector Temperature: 280 °C
 - Injection Mode: Splitless
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
 - Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes
 - Ramp 1: 10 °C/min to 150 °C
 - Ramp 2: 4 °C/min to 300 °C, hold for 20 minutes
 - MS Transfer Line Temperature: 290 °C
 - Ion Source Temperature: 230 °C
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Scan Range: m/z 50-550
- Data Analysis:
 - Identify **fichtelite** by comparing its mass spectrum and retention time to that of a known standard or published data. The mass spectrum of **fichtelite** is characterized by a molecular ion at m/z 372 and key fragment ions.

- Quantify **fichtelite** by integrating the peak area of a characteristic ion and comparing it to the peak area of the internal standard.

Data Presentation

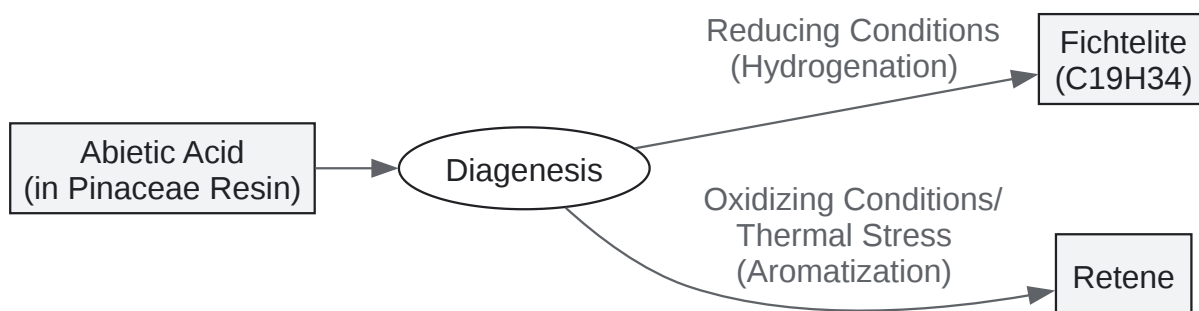
The following table presents hypothetical quantitative data to illustrate how **fichtelite** concentrations can be used in paleobotanical interpretation.

Sample ID	Geologic Formation	Age	Fichtelite (µg/g TOC)	Retene (µg/g TOC)	Fichtelite/Retene Ratio	Paleobotanical Interpretation
FW-01	Green River Formation	Eocene	15.2	1.8	8.4	Dominated by Pinaceae in an anoxic lacustrine environment.
LG-01	Wilcox Group	Paleocene	2.5	10.5	0.24	Mixed coniferous-angiosperm flora with significant thermal alteration.
FW-02	Hell Creek Formation	Late Cretaceous	8.9	3.1	2.9	Presence of early Pinaceae in a sub-oxic floodplain environment.

TOC: Total Organic Carbon

Visualizations

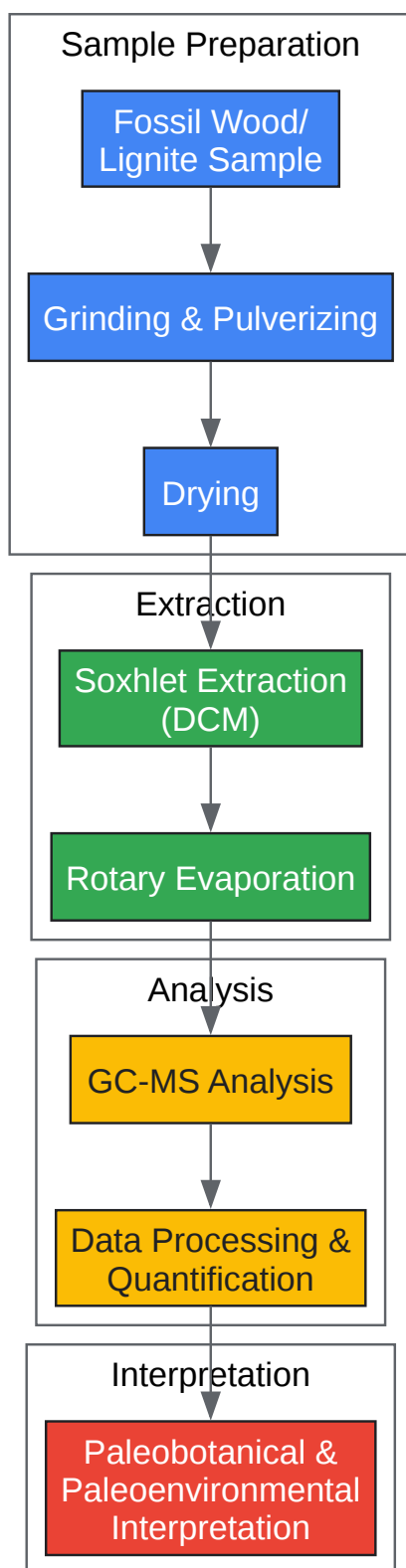
Diagenetic Pathway of Abietic Acid



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Caption: Diagenetic fate of abietic acid.

Experimental Workflow for Fichtelite Analysis



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Caption: **Fichtelite** analysis workflow.

Conclusion

Fichtelite is a robust biomarker that provides a chemical link to the Pinaceae family in the geological past. The analytical protocols outlined here, centered on solvent extraction and GC-MS analysis, offer a reliable means to identify and quantify this important chemical fossil. By integrating **fichtelite** data with other paleobotanical and geological evidence, researchers can construct more detailed and accurate reconstructions of past ecosystems and the evolutionary history of conifers.

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